

5-Bromo-7-methylbenzofuran (CAS No. 170681-91-1): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-7-methylbenzofuran

Cat. No.: B171834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **5-Bromo-7-methylbenzofuran**, a heterocyclic organic compound. Due to its limited public documentation, this guide amalgamates data from direct mentions of the compound with extrapolated information from closely related benzofuran derivatives to offer a thorough resource for research and development purposes.

Chemical and Physical Properties

While extensive experimental data for **5-Bromo-7-methylbenzofuran** is not readily available in public literature, the following tables summarize its computed properties and data for structurally similar compounds.

Table 1: Computed Physicochemical Properties of **5-Bromo-7-methylbenzofuran**

Property	Value	Source
CAS Number	170681-91-1	-
Molecular Formula	C ₉ H ₇ BrO	[1]
Molecular Weight	211.06 g/mol	[1]
Canonical SMILES	CC1=C2C(=CC(=C1)Br)C=CO 2	[1]
InChI	InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3	[1]
InChI Key	FYSCPARNNVMYGE- UHFFFAOYSA-N	[1]

Table 2: Physical Properties of a Related Compound: 5-Bromobenzofuran

Property	Value	Source
CAS Number	23145-07-5	[2]
Molecular Formula	C ₈ H ₅ BrO	[2]
Molecular Weight	197.03 g/mol	[2]
Form	Liquid	[2]
Density	1.573 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.605	[2]

Spectroscopic Data Overview

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Bromo-7-methylbenzofuran** is not explicitly published. However, characteristic spectral features can be inferred from the analysis of related benzofuran structures.

- Infrared (IR) Spectroscopy: Aromatic C-H stretching is expected between 3100-3000 cm^{-1} . Carbon-carbon stretching vibrations within the aromatic ring would likely appear in the 1600-1400 cm^{-1} region.[3]
- Mass Spectrometry: The mass spectrum of the closely related 5-Bromo-2-methylbenzofuran is available and can serve as a reference.[4]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **5-Bromo-7-methylbenzofuran** is not available, general synthetic strategies for substituted benzofurans are well-documented. A common approach involves the reaction of a substituted phenol with a halo-ketone followed by cyclization.

A relevant experimental procedure for the synthesis of a derivative, 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, involves the oxidation of its precursor:

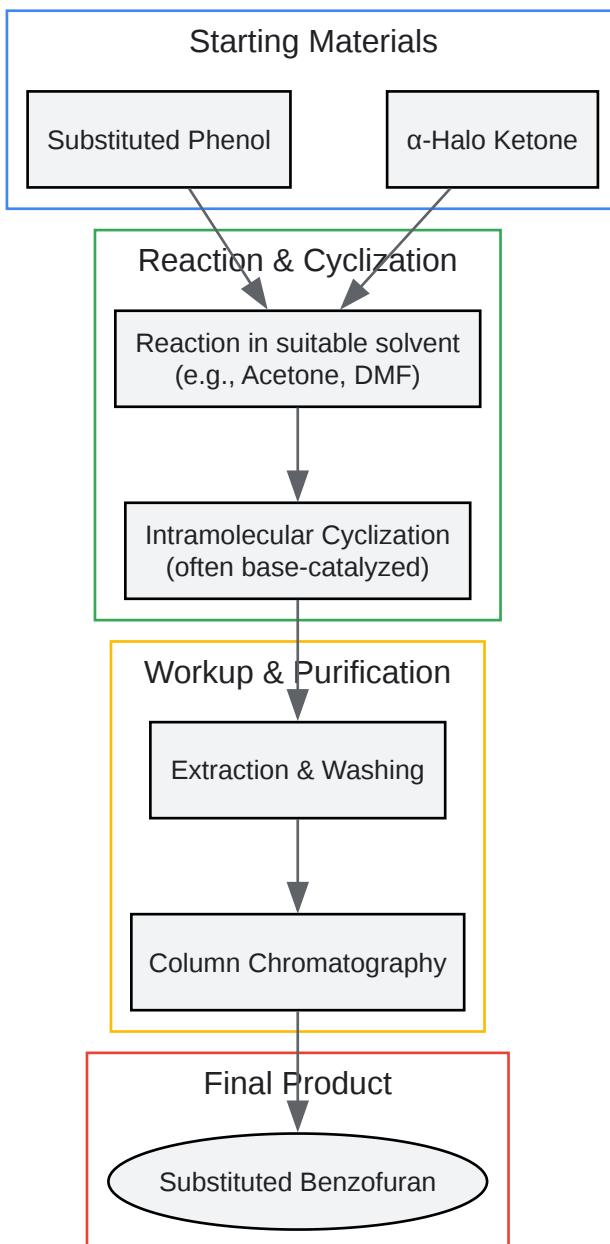
- Experimental Protocol: 3-Chloroperoxybenzoic acid (77%, 224 mg, 1.0 mmol) was added in portions to a stirred solution of 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (312 mg, 0.9 mmol) in dichloromethane (40 mL) at 273 K. The mixture was stirred at room temperature for 5 hours, then washed with a saturated sodium bicarbonate solution. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography.

Another pertinent experimental detail comes from the synthesis of 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran:

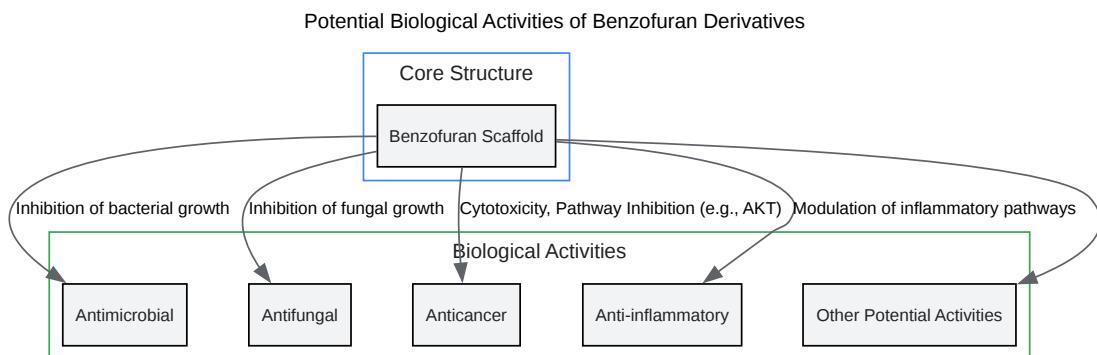
- Experimental Protocol: 77% 3-Chloroperoxybenzoic acid (247 mg, 1.1 mmol) was added to a stirred solution of 5-bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran (351 mg, 1.0 mmol) in dichloromethane (30 mL) at 273 K. The mixture was stirred for 3 hours at room temperature before being washed with saturated sodium bicarbonate solution. The organic layer was then separated, dried, filtered, and concentrated.[5]

Potential Biological and Pharmacological Significance

Benzofuran derivatives are recognized for a wide range of biological activities, making them attractive scaffolds in drug discovery.^[6] While specific studies on **5-Bromo-7-methylbenzofuran** are limited, the broader class of compounds has demonstrated:


- Antimicrobial and Antifungal Activity: Various substituted benzofurans have shown inhibitory effects against bacterial and fungal strains.^[6] The presence of a bromo substituent has, in some cases, been linked to enhanced antimicrobial efficacy.^[7]
- Anticancer Activity: Certain brominated benzofuran derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, some derivatives have been shown to inhibit the AKT signaling pathway in lung cancer cells.^[7]
- Anti-inflammatory Properties: The benzofuran scaffold is a core component of molecules with anti-inflammatory potential.

The diverse biological activities of benzofurans suggest that **5-Bromo-7-methylbenzofuran** could be a valuable intermediate for the synthesis of novel therapeutic agents.


Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthesis workflow and the potential biological activities of benzofuran derivatives.

Generalized Synthesis Workflow for Substituted Benzofurans

[Click to download full resolution via product page](#)

Caption: Generalized workflow for benzofuran synthesis.

[Click to download full resolution via product page](#)

Caption: Biological activities of benzofurans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. spectratabase.com [spectratabase.com]
- 5. 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine | Benchchem [benchchem.com]
- To cite this document: BenchChem. [5-Bromo-7-methylbenzofuran (CAS No. 170681-91-1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171834#5-bromo-7-methylbenzofuran-cas-number-170681-91-1-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com